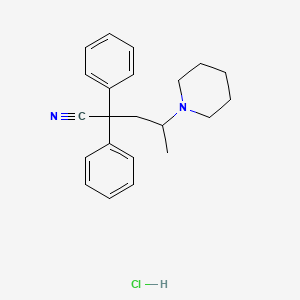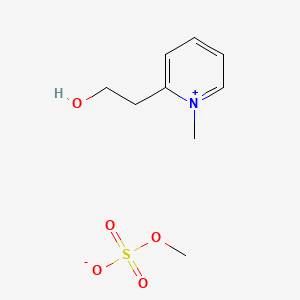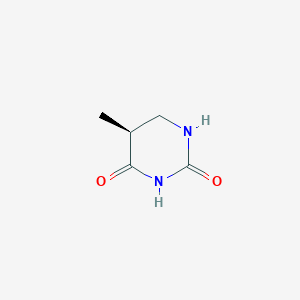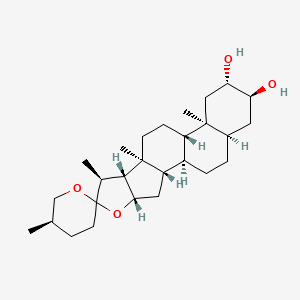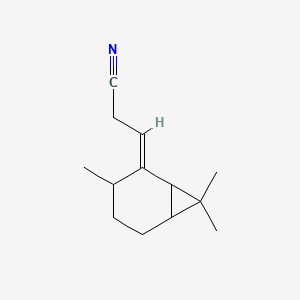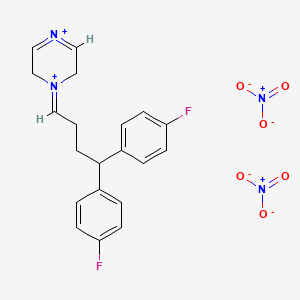
1-(4,4-Bis(4-fluorophenyl)butyl)piperazinediylium dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-245-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
The synthesis of EINECS 281-245-2 involves specific reaction conditions and routes. One common method includes the reaction of Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate with triethylene glycol in a reactor . This process is carefully controlled to ensure the purity and yield of the final product. Industrial production methods may vary, but they typically involve large-scale reactors and stringent quality control measures to produce the compound efficiently and safely.
Chemical Reactions Analysis
EINECS 281-245-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.
Scientific Research Applications
EINECS 281-245-2 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, EINECS 281-245-2 might be employed in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of EINECS 281-245-2 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
EINECS 281-245-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as 3-methyl-2-pentyl-2-cyclopenten-1-one (EINECS 214-434-5) and 4-bromoacetanilide (EINECS 203-154-9) . These compounds may share some chemical properties but differ in their specific applications and effects. EINECS 281-245-2 stands out due to its particular reactivity and versatility in various scientific and industrial contexts.
Properties
CAS No. |
83898-36-6 |
|---|---|
Molecular Formula |
C20H20F2N4O6 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butylidene]-2,6-dihydropyrazine-1,4-diium;dinitrate |
InChI |
InChI=1S/C20H20F2N2.2NO3/c21-18-7-3-16(4-8-18)20(17-5-9-19(22)10-6-17)2-1-13-24-14-11-23-12-15-24;2*2-1(3)4/h3-13,20H,1-2,14-15H2;;/q+2;2*-1 |
InChI Key |
NXLACDQIUSKROR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=[N+]=CC[N+]1=CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


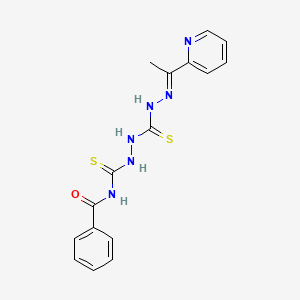
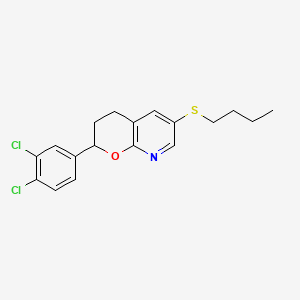
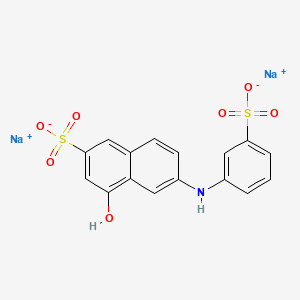





![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
